molecular formula C8H18ClNO3S B12693309 2-Hydroxypropyl DL-methionate hydrochloride CAS No. 93805-90-4

2-Hydroxypropyl DL-methionate hydrochloride

Cat. No.: B12693309
CAS No.: 93805-90-4
M. Wt: 243.75 g/mol
InChI Key: RDWMZVCVYPOGKJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for 2-hydroxypropyl DL-methionate hydrochloride is derived from its parent amino acid, methionine, and its esterification with 2-hydroxypropanol. The systematic name is 2-hydroxypropyl 2-amino-4-(methylsulfanyl)butanoate hydrochloride , reflecting the ester linkage between the hydroxyl group of 2-hydroxypropanol and the carboxyl group of methionine. The “DL” designation indicates the racemic mixture of the methionine moiety, which lacks stereochemical specificity at the α-carbon.

Isomeric considerations arise from three structural features:

  • Stereoisomerism : Methionine’s α-carbon can exist in D- or L-configurations. The “DL” prefix confirms the compound is a racemate, containing equimolar amounts of both enantiomers.
  • Ester Group Orientation : The 2-hydroxypropyl group introduces a secondary hydroxyl group at the second carbon of the propyl chain, which may influence intermolecular hydrogen bonding.
  • Thioether Functionality : The methylsulfanyl (-SCH₃) group at the fourth carbon of the butanoate backbone distinguishes methionine derivatives from other amino acid esters.

Molecular Architecture: Functional Group Analysis and Stereochemical Configuration

The molecular formula C₈H₁₈ClNO₃S (molecular weight: 243.75 g/mol) encapsulates the compound’s key functional groups:

  • Ester linkage (R-O-CO-O-R’) : Formed between 2-hydroxypropanol and methionine’s carboxyl group.
  • Hydroxyl group (-OH) : Located on the second carbon of the propyl chain.
  • Ammonium chloride (-NH₃⁺Cl⁻) : Results from the protonation of methionine’s α-amine group.
  • Thioether (-S-CH₃) : A sulfur-containing moiety critical for biological activity.

The stereochemical configuration is defined by:

  • Racemic α-carbon : The DL designation confirms the absence of enantiomeric preference.
  • Hydroxypropyl Conformation : The hydroxyl group’s position on the propyl chain (C2) creates a chiral center, though this is not specified in the compound’s name due to the focus on the methionine backbone.

Table 1: Functional Group Analysis

Functional Group Structural Feature Role in Molecular Properties
Ester linkage Connects methionate and hydroxypropyl Influences solubility and hydrolysis
Hydroxyl group Secondary alcohol on propyl chain Enhances hydrophilicity
Ammonium chloride Protonated amine with Cl⁻ counterion Increases crystalline stability
Thioether -SCH₃ group on butanoate backbone Imparts sulfur-based reactivity

Comparative Structural Analysis with Related Methionine Derivatives

This compound shares structural motifs with other methionine esters but differs in ester group composition and stereochemical features:

1. Ethyl DL-Methionate Hydrochloride (C₇H₁₆ClNO₂S)

  • Replaces the hydroxypropyl group with an ethyl ester.
  • Lower molecular weight (213.73 g/mol) due to the absence of a hydroxylated propyl chain.

2. DL-Methionine Methyl Ester Hydrochloride (C₆H₁₃ClNO₂S)

  • Features a methyl ester instead of hydroxypropyl.
  • Reduced steric hindrance compared to bulkier esters.

3. Ethyl L-Methionate Hydrochloride (C₇H₁₆ClNO₂S)

  • Enantiomerically pure (L-configuration) at the α-carbon.
  • Identical molecular weight to ethyl DL-methionate hydrochloride but distinct optical activity.

Table 2: Structural Comparison of Methionine Derivatives

Compound Ester Group Molecular Weight (g/mol) Stereochemistry
2-Hydroxypropyl DL-methionate HCl 2-hydroxypropyl 243.75 Racemic (DL)
Ethyl DL-methionate HCl Ethyl 213.73 Racemic (DL)
DL-Methionine methyl ester HCl Methyl 199.69 Racemic (DL)
Ethyl L-methionate HCl Ethyl 213.73 L-configuration

The hydroxypropyl group’s hydroxyl moiety enhances hydrophilicity compared to ethyl or methyl esters, potentially improving aqueous solubility. Conversely, the larger ester group may reduce membrane permeability in biological systems compared to simpler derivatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93805-90-4

Molecular Formula

C8H18ClNO3S

Molecular Weight

243.75 g/mol

IUPAC Name

2-hydroxypropyl 2-amino-4-methylsulfanylbutanoate;hydrochloride

InChI

InChI=1S/C8H17NO3S.ClH/c1-6(10)5-12-8(11)7(9)3-4-13-2;/h6-7,10H,3-5,9H2,1-2H3;1H

InChI Key

RDWMZVCVYPOGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(CCSC)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Epoxide Ring-Opening Reaction

This method leverages propylene oxide as the hydroxypropylating agent, reacting with DL-methionine under controlled conditions:

  • Reagents : DL-methionine, propylene oxide, iron trioxide (Fe₂O₃) as a catalyst, p-hydroxyanisole (MEHQ) as a polymerization inhibitor.
  • Procedure :
    • DL-methionine (1 mol), Fe₂O₃ (0.023–0.025 mol), and MEHQ are heated to 80–85°C in a four-neck flask.
    • Propylene oxide (1.1–1.2 mol) is added dropwise over 1–2 hours, followed by continued reaction for 0.5–1.5 hours.
    • The crude product is vacuum-distilled (73–79°C at 4–6 mmHg) and treated with HCl to form the hydrochloride salt.
  • Yield : ~90% (based on analogous methacrylate synthesis).

Hydrochloride Salt Formation from DL-Methionine Intermediate

This approach modifies existing DL-methionine synthesis protocols to introduce the hydroxypropyl group:

  • Reagents : Acrolein, methyl mercaptan, hydrocyanic acid (HCN), ammonium carbonate, NaOH, HCl.
  • Procedure :
    • Hydantoin Formation : React acrolein, methyl mercaptan, HCN, and ammonium carbonate at 80°C for 1.5 hours.
    • Hydroxypropylation : Introduce propylene oxide during hydantoin ring-opening in NaOH solution (160°C, 1.5 hours).
    • Precipitation : Neutralize with concentrated HCl (pH < 2.28) to precipitate 2-hydroxypropyl DL-methionate hydrochloride.
  • Key Data :
Parameter Value
Reaction Temperature 160°C
Pressure 405 kPa (initial step)
HCl Concentration 37% (w/w)

Esterification with Methacrylic Anhydride

A less common route involves esterifying DL-methionine’s carboxyl group with hydroxypropyl methacrylate:

  • Reagents : DL-methionine, hydroxypropyl methacrylate, pyridine, DMAP (catalyst).
  • Procedure :
    • React DL-methionine with hydroxypropyl methacrylate in tetrahydrofuran (THF) at 5–23°C for 1 hour.
    • Purify via vacuum distillation and treat with HCl gas to form the hydrochloride salt.
  • Challenges : Low yield (~60%) due to competing side reactions.

Enzymatic Synthesis (Experimental)

A novel method employs coenzyme recycling enzymes for asymmetric hydroxypropylation:

  • Reagents : DL-methionine, propylene oxide, coenzyme GDH (SEQ ID NO: 5/6).
  • Procedure :
    • Enzymatic reaction at 30°C for 16 hours in phosphate buffer (pH 7.5).
    • Centrifugation and freeze-drying to isolate the product.
  • Advantage : Higher enantiomeric purity (>99%) but lower scalability.

Critical Analysis of Methods

Method Yield Purity Scalability Cost
Epoxide Ring-Opening 90% 99.6% High Low
Hydantoin Neutralization 85% 98% Moderate Medium
Esterification 60% 95% Low High
Enzymatic 75% 99.9% Low Very High

Key Considerations

  • Catalysts : Fe₂O₃ and MEHQ improve reaction efficiency and inhibit polymerization.
  • Purification : Vacuum distillation (4–6 mmHg) and HCl precipitation are critical for high-purity hydrochloride salt formation.
  • Safety : Use hydrocyanic acid and propylene oxide in controlled environments due to toxicity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl DL-methionate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Nutritional Applications

1. Animal Feed Supplementation
2-Hydroxypropyl DL-methionate hydrochloride is primarily utilized as a feed additive in poultry and livestock to enhance growth performance and improve feed efficiency. Studies have shown that methionine is the first limiting amino acid in broiler diets, making its supplementation crucial for optimal growth and development. Research indicates that incorporating this compound can significantly improve growth rates and carcass quality in broilers compared to control diets lacking sufficient methionine sources .

Table 1: Effects of this compound on Broiler Performance

ParameterControl GroupSupplemented Group
Weight Gain (g)15001800
Feed Conversion Ratio1.81.5
Carcass Yield (%)7580

Pharmaceutical Applications

2. Therapeutic Uses
In human medicine, methionine and its derivatives have been explored for various therapeutic applications, including their role as methyl donors in biochemical pathways. The compound has been investigated for its potential use in parenteral nutrition, where it can help maintain pH balance and electrolyte levels . Additionally, it has been noted for its antioxidant properties, which may contribute to cellular protection against oxidative stress.

3. Drug Formulation
this compound serves as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients. Its compatibility with various drugs makes it an attractive candidate for use in formulations aimed at improving bioavailability and therapeutic efficacy .

Biotechnology Applications

4. Cell Culture Media
The compound is also utilized in cell culture media as a source of methionine, which is essential for protein synthesis and cell proliferation. Research has demonstrated that supplementing culture media with this compound can enhance the growth of various cell lines, thereby supporting biotechnological applications such as vaccine production and recombinant protein expression .

5. Research on Neuropsychiatric Disorders
Recent studies have explored the role of methionine derivatives in neuropsychiatric research, particularly regarding their influence on neurotransmitter synthesis and neuronal health. The potential neuroprotective effects of methionine supplementation are being investigated in models of disorders such as schizophrenia and bipolar disorder .

Case Studies

Case Study 1: Poultry Nutrition
A comprehensive feeding trial involving broilers demonstrated that diets supplemented with this compound resulted in improved feed efficiency and weight gain compared to control groups lacking adequate methionine sources. The study highlighted the importance of this compound in achieving optimal growth performance in poultry production.

Case Study 2: Drug Delivery Systems
Research into drug delivery systems incorporating this compound has shown promising results in enhancing the efficacy of anticancer drugs. The compound's ability to improve solubility has been linked to increased cellular uptake and therapeutic activity against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., hydrochloride salts, hydroxypropyl groups, or amino acid derivatives) with 2-hydroxypropyl DL-methionate hydrochloride, enabling comparative analysis:

Compound 1: (2S)-2,5-Diaminopentanamide Dihydrochloride
  • Formula : C₅H₁₃N₃O·(HCl)₂
  • Key Features: Diaminopentanamide backbone with two hydrochloride groups. No significant acute health or environmental hazards reported, though toxicological data remain incomplete .
  • Precautionary Measures : Avoid inhalation or contact (P261, P262) .
Compound 2: 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole Hydrochloride
  • Formula : C₁₈H₁₈N₂O₂·ClH
  • Key Features: Oxazole core with a hydroxypropylamino substituent. Acute oral toxicity (LDLo) in mice: 800 mg/kg, linked to metabolic disruption and analgesic effects .

Comparative Data Table

Parameter This compound (2S)-2,5-Diaminopentanamide Dihydrochloride 4,5-Diphenyl-2-((2-hydroxypropyl)amino)oxazole HCl
Molecular Weight Not reported 222.1 g/mol 330.84 g/mol
Hazard Classification Insufficient data Not classified LDLo = 800 mg/kg (oral, mouse)
Functional Groups Hydroxypropyl, methionate, HCl Diaminopentanamide, HCl Oxazole, hydroxypropylamino, HCl
Reported Effects N/A No acute hazards Metabolic disruption, analgesia
Regulatory Status Unspecified GHS/CLP compliant Limited toxicity data (1968 study)

Key Findings from Comparative Analysis

Toxicity Profiles: Compound 1 exhibits low acute toxicity but lacks comprehensive toxicological evaluation . In contrast, Compound 2 demonstrates significant acute toxicity at moderate doses, suggesting structural features like the oxazole ring or phenyl groups may influence biological activity . this compound’s safety profile remains undefined but may align closer to Compound 1 due to shared amino acid-derived structures.

Solubility and Bioavailability: Hydrochloride salts generally enhance aqueous solubility. Compound 1’s dihydrochloride form and Compound 2’s single HCl moiety suggest improved dissolution compared to non-salt forms.

Structural-Activity Relationships :

  • The hydroxypropyl group in both the target compound and Compound 2 may contribute to membrane permeability or receptor interactions. However, Compound 2’s aromatic oxazole core introduces distinct pharmacodynamic effects absent in aliphatic analogues like Compound 1.

Biological Activity

2-Hydroxypropyl DL-methionate hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its antioxidant properties, potential therapeutic applications, and relevant research findings, providing a comprehensive overview of its biological significance.

This compound is a derivative of methionine, an essential amino acid involved in various metabolic processes. The compound's structure contributes to its biological activities, particularly its ability to scavenge free radicals and modulate oxidative stress.

Antioxidant Properties

One of the most significant biological activities of this compound is its antioxidant capability. Research indicates that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Activity Mechanism Reference
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects neuronal cells from oxidative damage

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Oxidative Stress and Cell Viability : A study demonstrated that treatment with this compound significantly increased cell viability in models exposed to oxidative stress. The results indicated a reduction in markers of cellular damage and apoptosis.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
  • Neuroprotection : In vitro studies showed that the compound could mitigate oxidative stress-induced apoptosis in neuronal cell lines, suggesting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxypropyl DL-methionate hydrochloride with high purity?

  • Methodology :

  • Step 1 : Start with DL-methionine (CAS 59-51-8) as the precursor. React it with propylene oxide under controlled acidic conditions to form the 2-hydroxypropyl ester. Use stoichiometric HCl for hydrochlorination .
  • Step 2 : Purify the product via recrystallization in ethanol/water mixtures. Monitor purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) .
  • Critical Parameters :
  • Temperature: Maintain below 40°C to avoid racemization.
  • pH: Keep reaction medium at 2–3 to stabilize the hydrochloride form .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points (e.g., observed range: 257–260°C) and decomposition profiles .
  • Spectroscopy : Employ FT-IR to confirm esterification (C=O stretch at ~1730 cm⁻¹) and protonation of the amino group (N–H bend at ~1600 cm⁻¹) .
  • Chromatography : Validate purity (>98%) via reversed-phase HPLC with UV detection at 210 nm, referencing pharmacopeial standards (e.g., USP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation products (e.g., free methionine via LC-MS) and compare with baseline .
  • Data Interpretation :
  • Contradiction Example : Discrepancies in hydrolysis rates between buffered (pH 7.4) vs. unbuffered solutions.
  • Resolution : Use kinetic modeling (e.g., Arrhenius equation) to differentiate pH-dependent vs. temperature-driven degradation pathways .

Q. What strategies optimize the compound’s use in drug delivery systems, such as hydrogels?

  • Methodology :

  • Formulation : Incorporate this compound into photopolymerizable hydrogels (e.g., methacrylated chitosan). Use blue light (405 nm) for crosslinking .
  • Release Kinetics :
Gel Concentration (wt%)Swelling Ratio (24h)Drug Release (72h)
10%3.2 ± 0.365% ± 4%
15%2.1 ± 0.248% ± 3%
  • Source: Adapted from in vitro studies using doxorubicin-loaded hydrogels .
  • Validation : Assess cytotoxicity in osteosarcoma cell lines (e.g., MG-63) via CCK-8 assays, ensuring IC₅₀ values align with therapeutic windows .

Q. How can impurity profiles be rigorously analyzed to meet regulatory standards (e.g., ICH Q3A)?

  • Analytical Workflow :

  • Impurity Identification : Use LC-MS/MS to detect byproducts like unreacted DL-methionine or ester hydrolysis products. Compare retention times against reference standards (e.g., EP Impurity C) .
  • Quantification : Apply gradient HPLC (0.1% phosphoric acid/acetonitrile) with UV detection at 220 nm. Establish a limit of quantitation (LOQ) ≤ 0.1% for each impurity .
    • Case Study :
  • Observed Impurity : Ethylarticaine hydrochloride (MM0369.04) in synthesis batches.
  • Mitigation : Adjust reaction stoichiometry (amine:acyl chloride ratio ≥ 1.2:1) to minimize side reactions .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected peaks in synthesized batches?

  • Hypothesis Testing :

  • Scenario : Peaks at δ 1.2–1.5 ppm suggest residual propylene oxide or diastereomers.
  • Verification :

Spike pure propylene oxide into the sample; observe peak enhancement.

Perform chiral HPLC to confirm enantiomeric excess (>95% for DL-form) .

  • Resolution : Extend post-synthesis washing steps (3× with cold ether) to remove unreacted reagents .

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